molecular formula C16H18BrNO3S B2696548 N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide CAS No. 873671-38-6

N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide

Cat. No. B2696548
CAS RN: 873671-38-6
M. Wt: 384.29
InChI Key: UPEANRGWCWYSNX-UHFFFAOYSA-N
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Description

N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis.

Scientific Research Applications

N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been reported to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase (3), β-carbonic anhydrase (4), and human carbonic anhydrase II (5). Moreover, this compound has also been reported to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli (6).

Mechanism of Action

The mechanism of action of N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide involves the inhibition of enzymes and bacterial growth. This compound binds to the active site of enzymes and blocks their activity, thereby inhibiting their function. Moreover, this compound also disrupts the bacterial cell wall and inhibits their growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide have been extensively studied in scientific research. This compound has been reported to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, β-carbonic anhydrase, and human carbonic anhydrase II. Moreover, this compound has also been reported to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. However, the exact biochemical and physiological effects of this compound are still under investigation.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide in lab experiments include its potent inhibitory activity against enzymes and bacterial growth. Moreover, this compound is easy to synthesize and can be obtained in high yield. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water.

Future Directions

Several future directions for the study of N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide can be identified. Firstly, further studies are required to investigate the exact biochemical and physiological effects of this compound. Secondly, the potential applications of this compound in drug discovery and organic synthesis should be explored. Thirdly, the development of new synthetic methods for the preparation of N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide should be investigated.
Conclusion
In conclusion, N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide have been discussed in this paper. Further studies are required to fully understand the potential applications of this compound in various fields.

Synthesis Methods

The synthesis of N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with N-benzylethylenediamine in the presence of triethylamine. This reaction results in the formation of N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide as a white solid. The synthesis of this compound has been reported in several scientific research papers (1, 2).

properties

IUPAC Name

N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3S/c1-3-18(12-13-7-5-4-6-8-13)22(19,20)14-9-10-15(17)16(11-14)21-2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEANRGWCWYSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-4-bromo-N-ethyl-3-methoxybenzenesulfonamide

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